

A Technical Guide to Nickelboussingaultite: Natural Occurrence and Characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Nickel ammonium sulphate*

Cat. No.: B8701638

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of nickelboussingaultite, a naturally occurring nickel ammonium sulfate mineral. The document details its physicochemical properties, crystallographic data, and provides comprehensive experimental protocols for its synthesis and characterization.

Introduction

Nickelboussingaultite is a hydrated nickel ammonium sulfate with the chemical formula $(\text{NH}_4)_2\text{Ni}(\text{SO}_4)_2 \cdot 6\text{H}_2\text{O}$.^[1] It is the nickel analogue of boussingaultite, where nickel substitutes magnesium.^{[2][3]} This mineral typically occurs in the oxidation zones of nickel ore deposits and has been notably found at the Talnakh Cu-Ni Deposit in Russia.^{[1][2]} Its synthetic counterpart, nickel ammonium sulfate hexahydrate, is utilized in various applications, including electroplating.

Physicochemical and Crystallographic Data

A summary of the key quantitative data for nickelboussingaultite is presented in the tables below for easy reference and comparison.

Physical Properties

Property	Value	Reference
Color	Greenish blue to emerald-green	[1] [2]
Luster	Vitreous (Glassy)	[3]
Transparency	Transparent	[1]
Crystal System	Monoclinic	[1]
Cleavage	Imperfect/Fair	[1]
Hardness (Mohs)	2.5	[1] [2]
Density (calculated)	1.85 - 1.87 g/cm ³	[1] [3]
Solubility	Soluble in H ₂ O	[1] [2]

Optical Properties

Property	Value	Reference
Type	Biaxial (+)	[2]
Refractive Indices	$n\alpha = 1.490$, $n\beta = 1.494$, $n\gamma = 1.501$	[2]
Birefringence (Max)	0.011	[2]
Pleochroism	Visible; X = pale blue, Z = yellow	[2]

Crystallographic Data

Parameter	Value	Reference
Crystal System	Monoclinic	[1]
Space Group	P2 ₁ /a	[3]
Unit Cell Dimensions	$a = 9.21 \text{ \AA}$, $b = 12.46 \text{ \AA}$, $c = 12.5 \text{ \AA}$, $\beta = 106.867^\circ$	[3]
a:b:c ratio	0.7391:1:1.0032	[3]
Cell Volume	1372.75 \AA^3	[3]
Z (formula units per cell)	4	[3]

Chemical Composition (Ideal Formula)

Element	Symbol	Weight %
Nickel	Ni	14.860
Sulfur	S	16.236
Oxygen	O	56.709
Nitrogen	N	7.092
Hydrogen	H	5.104

“

Note: Data calculated from the ideal formula $(\text{NH}_4)_2\text{Ni}(\text{SO}_4)_2 \cdot 6\text{H}_2\text{O}$. [1]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of nickel ammonium sulfate hexahydrate, the synthetic equivalent of nickelboussingaultite.

Synthesis of Nickel Ammonium Sulfate Hexahydrate

This protocol describes the synthesis via aqueous crystallization from nickel(II) sulfate and ammonium sulfate.

Materials:

- Nickel(II) sulfate hexahydrate ($\text{NiSO}_4 \cdot 6\text{H}_2\text{O}$)
- Ammonium sulfate ($(\text{NH}_4)_2\text{SO}_4$)
- Distilled water
- Beakers
- Heating plate with magnetic stirrer
- Buchner funnel and filter paper
- Vacuum flask

Procedure:

- Stoichiometric Calculation: Calculate the molar equivalents of nickel(II) sulfate hexahydrate and ammonium sulfate. A 1:1 molar ratio is required.
- Dissolution: In a beaker, dissolve stoichiometric amounts of nickel(II) sulfate hexahydrate and ammonium sulfate in a minimal amount of hot distilled water. Gentle heating and stirring will aid dissolution.
- Crystallization: Allow the saturated solution to cool slowly to room temperature. To promote the formation of larger crystals, the cooling process should be gradual and undisturbed. Further cooling in an ice bath can increase the yield.
- Isolation: Collect the precipitated crystals by vacuum filtration using a Buchner funnel.
- Washing: Wash the crystals with a small amount of cold distilled water to remove any soluble impurities.

- Drying: Dry the crystals on a watch glass at room temperature or in a desiccator.

Characterization Techniques

This protocol outlines the procedure for obtaining a powder X-ray diffraction pattern to identify the crystalline phase and determine its unit cell parameters.

Instrumentation:

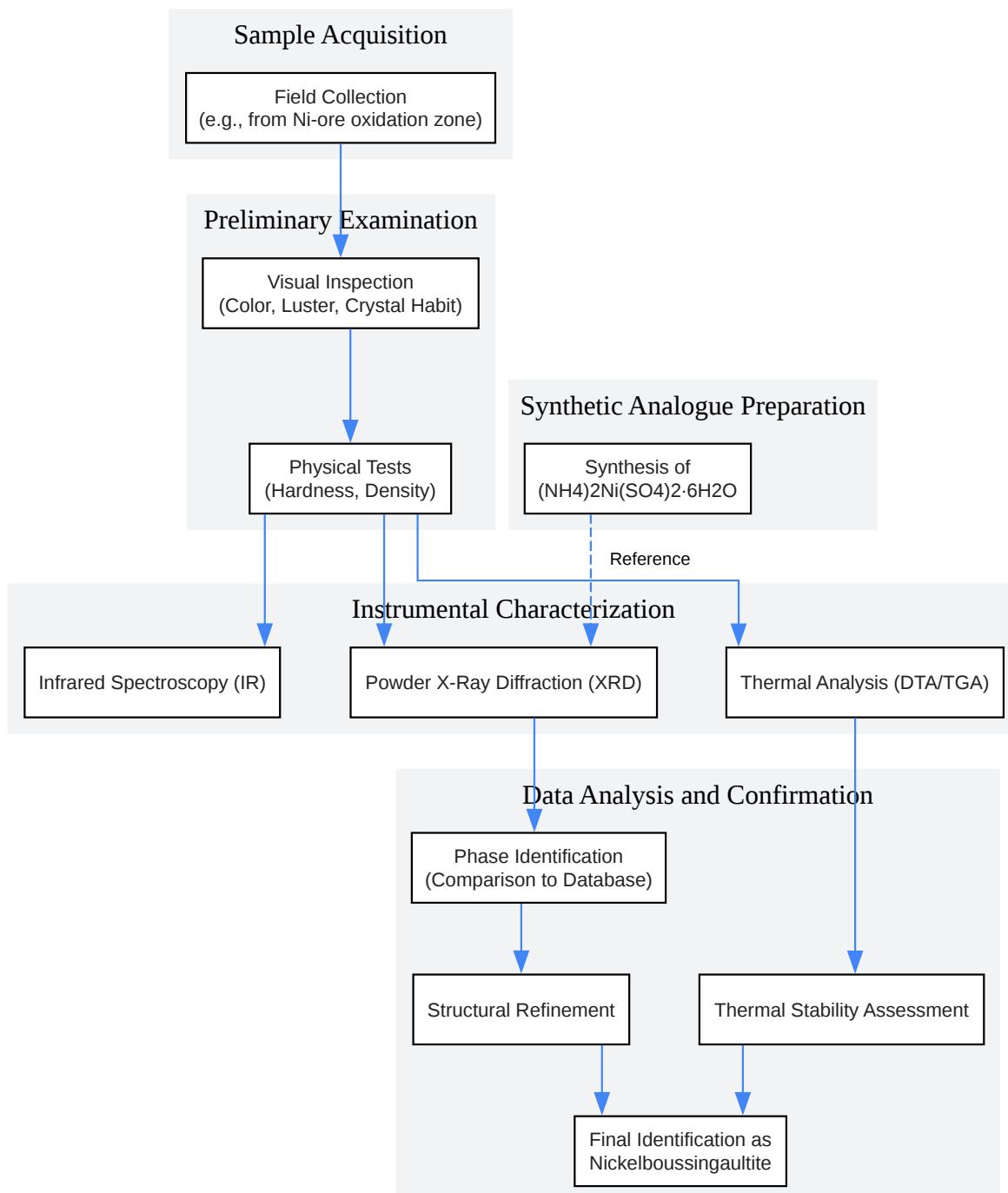
- Powder X-ray diffractometer with a Cu K α radiation source.
- Sample holder.
- Data acquisition and analysis software.

Procedure:

- Sample Preparation: Finely grind a small amount of the synthesized nickel ammonium sulfate hexahydrate or natural nickelboussingaultite to a homogenous powder.
- Mounting: Mount the powdered sample onto the sample holder, ensuring a flat and level surface.
- Data Collection:
 - Set the X-ray source to the appropriate voltage and current for Cu K α radiation.
 - Scan the sample over a 2 θ range of 10-80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.
- Data Analysis:
 - Identify the diffraction peaks and compare their positions and relative intensities to a reference pattern for nickelboussingaultite or nickel ammonium sulfate hexahydrate from a crystallographic database.
 - Perform indexing of the diffraction pattern to determine the unit cell parameters and confirm the monoclinic crystal system and space group.

This protocol describes the use of Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) to study the thermal decomposition of nickelboussingaultite.

Instrumentation:


- Simultaneous DTA/TGA instrument.
- Inert gas supply (e.g., nitrogen or argon).
- Sample pans (e.g., alumina or platinum).

Procedure:

- Sample Preparation: Weigh a small, known amount of the sample (typically 5-10 mg) into a sample pan.
- Instrument Setup:
 - Place the sample pan and an empty reference pan into the instrument.
 - Purge the furnace with an inert gas at a constant flow rate (e.g., 20-50 mL/min).
- Thermal Program:
 - Heat the sample from room temperature to approximately 600°C at a constant heating rate (e.g., 10°C/min).
- Data Analysis:
 - Analyze the TGA curve to identify mass loss steps corresponding to dehydration and decomposition.
 - Analyze the DTA curve to identify endothermic and exothermic events associated with phase transitions, dehydration, and decomposition. The DTA curve for nickelboussingaultite is expected to show endothermic effects due to dehydration.

Visualized Workflow

The following diagram illustrates the logical workflow for the identification and characterization of a potential nickelboussingaultite sample.

[Click to download full resolution via product page](#)*Workflow for Nickelboussingaultite Identification.***Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scribd.com [scribd.com]
- 2. RU2310610C2 - Method of production of the nickel-ammonium sulfate hexahydrate - Google Patents [patents.google.com]
- 3. Ammonium nickel (II) sulfate hexahydrate - SYNTHETIKA [synthetikaeu.com]
- To cite this document: BenchChem. [A Technical Guide to Nickelboussingaultite: Natural Occurrence and Characterization]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8701638#nickel-ammonium-sulphate-natural-occurrence-as-nickelboussingaultite>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com